molecular formula C8H17N B1465174 (2-Cyclobutylethyl)(ethyl)amine CAS No. 1495172-06-9

(2-Cyclobutylethyl)(ethyl)amine

Cat. No. B1465174
M. Wt: 127.23 g/mol
InChI Key: ZBXSSZJDKKPUPX-UHFFFAOYSA-N
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Description

“(2-Cyclobutylethyl)(ethyl)amine” is a chemical compound used in various organic transformations . It is often used as a starting material in the synthesis of diverse heterocyclic compounds .


Synthesis Analysis

The synthesis of amines like “(2-Cyclobutylethyl)(ethyl)amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .


Chemical Reactions Analysis

Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known to undergo various chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo oxidation reactions .


Physical And Chemical Properties Analysis

Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known for their ability to act as weak organic bases . They can react with acids to form salts, which are soluble in water .

Scientific Research Applications

Organic Synthesis and Catalysis

A novel cascade cyclization of ethyl glyoxalate and amines in the presence of Pd(TFA)₂ (5 mol %) leads to the formation of cyclic dehydro-α-amino acid derivatives, providing a fast and straightforward access to highly substituted dihydro-pyrrol-2-ones. This methodology represents a significant advancement in the synthesis of complex amino acid derivatives and cyclic compounds, which are essential in pharmaceuticals and agrochemicals (Luo et al., 2012).

An iron(0) complex with a cyclopentadienone ligand has been shown to catalyze the N-methylation and N-ethylation of aryl and aliphatic amines using methanol or ethanol. This reaction proceeds through a hydrogen autotransfer (borrowing hydrogen) process, offering a green and sustainable approach to the synthesis of ethylated and methylated amines, which are valuable intermediates in organic synthesis (Lator et al., 2018).

Safety And Hazards

The safety data sheet for amines suggests that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are flammable liquids and can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The future directions for the use of “(2-Cyclobutylethyl)(ethyl)amine” could involve its further exploitation for the rapid synthesis of versatile biologically relevant heterocycles . It could also be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

properties

IUPAC Name

2-cyclobutyl-N-ethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-9-7-6-8-4-3-5-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXSSZJDKKPUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclobutylethyl)(ethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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